3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid
Description
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrolidine and thiazine ring system. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol . This structure is of interest in medicinal chemistry due to its similarity to bioactive pyrrolo-oxazine and benzodiazepine derivatives .
Properties
IUPAC Name |
3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-1-2-9-3-4-12-5-7(6)9/h1-2H,3-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJPGDBOXUOQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C(C=CN21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst . This reaction promotes the formation of carbon-carbon and carbon-oxygen bonds, leading to the desired heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heteroatom Variations
1-Oxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic Acid
- Structure : Replaces the thiazine sulfur with oxygen, forming an oxazine ring.
- Molecular Formula: C₈H₉NO₄ (base structure) .
- Key Differences: The oxygen atom in the oxazine ring reduces electron density compared to thiazine, altering reactivity in nucleophilic substitutions . Synthetic routes involve reactions of methyl (2-oxomorpholin-3-ylidene)ethanoates with 2-bromo-1,1-diethoxyethane, differing from thiazine synthesis .
Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acid
- Structure : Tricyclic system incorporating a pyridine and thiophene ring fused to thiazine.
- Molecular Formula : C₁₂H₉N₃O₂S₂ (representative example) .
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6,8-dicarboxylic Acid 8-Ethyl Ester
Comparative Data Table
Biological Activity
Overview
3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid is a heterocyclic compound characterized by a fused ring system that includes both nitrogen and sulfur atoms. This unique structure contributes to its potential biological activities and applications in medicinal chemistry. Research indicates that this compound may possess various pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉N₃O₄S |
| Molecular Weight | 215.23 g/mol |
| CAS Number | 2169344-91-4 |
| Structure | Structure |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. For instance, a study reported that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is particularly relevant in the context of neuroprotection and age-related diseases.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has demonstrated inhibitory effects on certain enzymes involved in metabolic disorders. For example, studies have shown its ability to inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL for gram-positive bacteria and higher MIC values for gram-negative bacteria. These findings suggest potential for developing new antimicrobial agents based on this scaffold.
Study 2: Antioxidant Mechanism
A study published in the Journal of Medicinal Chemistry explored the antioxidant mechanisms of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a dose-dependent response with an IC50 value comparable to established antioxidants like ascorbic acid.
The precise mechanism by which this compound exerts its biological effects is still under investigation. Current hypotheses suggest that it interacts with specific molecular targets such as enzymes or receptors through non-covalent interactions (hydrogen bonding and π-π stacking), leading to modulation of their activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
